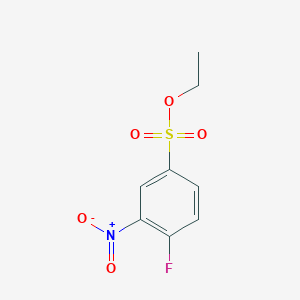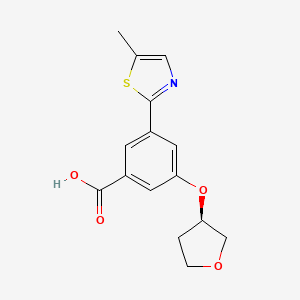
Ethyl 4-fluoro-3-nitrobenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-fluoro-3-nitrobenzenesulfonate is an organic compound with the molecular formula C8H8FNO5S It is a derivative of benzenesulfonate, featuring a fluorine atom at the 4-position and a nitro group at the 3-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-fluoro-3-nitrobenzenesulfonate typically involves the sulfonation of ethyl 4-fluoro-3-nitrobenzene. The process begins with the nitration of ethyl 4-fluorobenzene to introduce the nitro group. This is followed by sulfonation using reagents such as sulfur trioxide or chlorosulfonic acid under controlled conditions to yield the desired sulfonate ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and sulfonation processes. These processes are optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-fluoro-3-nitrobenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles in nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common due to the presence of the electron-withdrawing nitro group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) are commonly used in hydrogenation reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products
Substitution: Products depend on the nucleophile used, such as ethyl 4-methoxy-3-nitrobenzenesulfonate when using sodium methoxide.
Reduction: Ethyl 4-fluoro-3-aminobenzenesulfonate is formed upon reduction of the nitro group.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-fluoro-3-nitrobenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of ethyl 4-fluoro-3-nitrobenzenesulfonate involves its reactivity towards nucleophiles and reducing agents. The electron-withdrawing nitro group and the sulfonate ester make the compound highly reactive in nucleophilic aromatic substitution reactions. The fluorine atom can be displaced by nucleophiles, while the nitro group can be reduced to an amino group, altering the compound’s chemical properties and reactivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Fluoronitrobenzene: Similar structure but lacks the sulfonate ester group.
Ethyl 4-nitrobenzenesulfonate: Lacks the fluorine atom, affecting its reactivity and applications.
Ethyl 3-nitrobenzenesulfonate: The nitro group is positioned differently, influencing its chemical behavior.
Uniqueness
Ethyl 4-fluoro-3-nitrobenzenesulfonate is unique due to the combination of the fluorine atom, nitro group, and sulfonate ester
Eigenschaften
CAS-Nummer |
3914-11-2 |
|---|---|
Molekularformel |
C8H8FNO5S |
Molekulargewicht |
249.22 g/mol |
IUPAC-Name |
ethyl 4-fluoro-3-nitrobenzenesulfonate |
InChI |
InChI=1S/C8H8FNO5S/c1-2-15-16(13,14)6-3-4-7(9)8(5-6)10(11)12/h3-5H,2H2,1H3 |
InChI-Schlüssel |
HWRUIKOUKIKIFH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOS(=O)(=O)C1=CC(=C(C=C1)F)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(4R)-1-Oxa-8-azaspiro[3.5]nonane hemi(oxalic acid)](/img/structure/B13908936.png)


![3-Isopropyl-2-azaspiro[3.5]nonane;hydrochloride](/img/structure/B13908950.png)




![4-(7-Methyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-butyric acid](/img/structure/B13908964.png)


![2-[6-[4-(dimethylamino)-3,5-dihydroxy-6-methyloxan-2-yl]oxy-10-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde](/img/structure/B13908986.png)
